Chlorophyll B

Photosynthesis Research Plant Physiology Biophysics

Chlorophyll B (CAS 519-62-0) is the only chlorophyll with a C-7 formyl group, conferring higher polarity, unique redox potential, and five exclusive binding sites in LHCII. Substitution with Chlorophyll A or Pheophytin B leads to incorrect stoichiometry and altered energy transfer. Its defined molar extinction coefficients (ε 452 nm, 644 nm) and distinct chromatographic retention are indispensable for accurate pigment quantification. For PDT lead screening, Mg-Chlorophyll B delivers nearly double the singlet oxygen quantum yield of Mg-Chlorophyll A. Procure this high-purity analytical standard to ensure experimental reproducibility and valid regulatory method validation.

Molecular Formula C55H70MgN4O6
Molecular Weight 907.5 g/mol
CAS No. 519-62-0
Cat. No. B190789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorophyll B
CAS519-62-0
Synonymschlorophyll b
Molecular FormulaC55H70MgN4O6
Molecular Weight907.5 g/mol
Structural Identifiers
SMILESCCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)C.[Mg+2]
InChIInChI=1S/C55H71N4O6.Mg/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51H,1,13-24,26H2,2-11H3,(H-,56,57,58,59,60,62);/q-1;+2/p-1/b34-25+;/t32-,33-,36+,40+,51-;/m1./s1
InChIKeyNSMUHPMZFPKNMZ-VBYMZDBQSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorophyll B (CAS 519-62-0) Procurement Guide: Analytical Standards, Photodynamic Research, and Photosynthesis Studies


Chlorophyll B (CAS 519-62-0) is a magnesium-coordinated porphyrin derivative belonging to the chlorophyll class of photosynthetic pigments. It is distinguished from its predominant analog Chlorophyll A by the substitution of a 7-methyl group with a 7-formyl group on the chlorin macrocycle, which increases its polarity and alters its absorption properties [1]. As a secondary antenna pigment, Chlorophyll B exclusively functions in light-harvesting complexes (LHCs) to capture and transfer excitation energy to Chlorophyll A reaction centers, thereby broadening the spectral range available for photosynthesis [2]. Its primary sources are higher plants, green algae, and certain prochlorophytes.

Why Chlorophyll B Cannot Be Replaced by Chlorophyll A or Other Analogs in Critical Applications


Generic substitution of Chlorophyll B with other chlorophylls or derivatives is precluded by its distinct structural and functional properties. The formyl group at C-7 on Chlorophyll B confers significantly higher polarity and altered redox potential compared to the C-7 methyl group of Chlorophyll A, resulting in differential solubility, chromatographic retention, and protein-binding site selectivity within LHCII [1]. Moreover, Chlorophyll B exhibits quantifiably different absorption maxima, thermal degradation kinetics, and photosensitizing activity relative to Chlorophyll A and its metal-free derivative, Pheophytin B [2][3]. These differences directly impact experimental reproducibility and outcome specificity, making it essential to procure the correct, high-purity analytical standard for assays in photosynthesis research, photodynamic therapy development, and analytical method validation.

Quantitative Differentiation Evidence for Chlorophyll B (CAS 519-62-0) vs. Comparators


Spectral Complementarity: Nested Absorption Maxima of Chlorophyll B vs. Chlorophyll A

Chlorophyll B possesses absorption peaks that are distinct from, and functionally complementary to, those of Chlorophyll A. In an organic solvent system, the absorption maxima of Chlorophyll B are blue-shifted relative to Chlorophyll A in both the Soret and Q bands [1]. This spectral differentiation is critical for its exclusive role as an accessory pigment in light-harvesting complexes, where its absorption peaks are 'nested' within the broader absorption envelope of Chlorophyll A to efficiently capture diffuse solar radiation [2].

Photosynthesis Research Plant Physiology Biophysics

Enhanced Singlet Oxygen Quantum Yield of Chlorophyll B vs. Chlorophyll A for PDT

As a photosensitizer, Mg-Chlorophyll B demonstrates substantially higher efficiency in generating cytotoxic singlet oxygen compared to Mg-Chlorophyll A. A direct comparative study quantified that Mg-Chlorophyll B is almost twice as effective as Mg-Chlorophyll A in producing singlet oxygen, establishing it as one of the most potent natural generators of this reactive species [1].

Photodynamic Therapy Photosensitizers Oncology

Superior Thermal Stability of Chlorophyll B vs. Chlorophyll A Under Specific Conditions

Thermal degradation kinetics reveal significant differences in stability between Chlorophyll A and B. In heated broccoli juice, Chlorophyll B degrades with a lower activation energy (Ea) compared to Chlorophyll A [1]. Conversely, under other heating conditions, Chlorophyll B can be less stable, with studies showing a 87.78% decrease in Chlorophyll B versus a 61.49% decrease in Chlorophyll A [2]. This context-dependent stability profile is a critical consideration for applications involving thermal processing.

Food Chemistry Stability Studies Material Science

Chromatographic Differentiation: Lower Rf Value of Chlorophyll B vs. Chlorophyll A on Silica

The increased polarity conferred by the formyl group on Chlorophyll B results in a lower Retention Factor (Rf) compared to the less polar Chlorophyll A during normal-phase thin-layer chromatography (TLC). This difference is essential for method development and purity verification [1][2].

Analytical Chemistry Phytochemistry Biochemistry

High-Affinity Binding Site Selectivity in LHCII Driven by Chlorophyll B's Formyl Group

In the major light-harvesting complex II (LHCII), certain binding sites exhibit a pronounced selectivity for Chlorophyll B. Computational and experimental analyses demonstrate that this preference is largely driven by a specific hydrogen bond provided by the protein backbone to the formyl group unique to Chlorophyll B [1][2].

Structural Biology Photosynthesis Protein Engineering

Quantifiable Analytical Differentiation: Molar Extinction Coefficients of Chlorophyll B vs. Chlorophyll A

The molar extinction coefficient (ε) is a fundamental parameter for the accurate spectrophotometric quantification of a compound. The ε values for Chlorophyll B at its characteristic absorption peaks are well-defined and distinct from those of Chlorophyll A, enabling simultaneous quantification of both pigments in a mixture using established equations [1][2].

Analytical Chemistry Spectrophotometry Quantification

Validated Application Scenarios for Chlorophyll B (CAS 519-62-0)


In Vitro Reconstitution of Light-Harvesting Complex II (LHCII) for Structural and Functional Studies

Chlorophyll B is a mandatory component for the successful in vitro reconstitution of functional LHCII. As established by the evidence, Chlorophyll B occupies five exclusive binding sites in the LHCII apoprotein where it is anchored by a specific hydrogen bond to its C-7 formyl group [1]. Attempts to substitute with Chlorophyll A result in incorrect pigment stoichiometry, altered energy transfer dynamics, and non-physiological complex assembly [2]. Therefore, researchers investigating the structure, assembly, and energy transfer mechanisms of the primary antenna of Photosystem II must procure high-purity Chlorophyll B to generate biologically relevant complexes.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Pigment Analysis

The accurate quantification of Chlorophyll B and its degradation products (e.g., Pheophytin B, Chlorophyllide B) in plant extracts, food products, or environmental samples requires a certified analytical standard. As demonstrated, Chlorophyll B's distinct chromatographic retention factor (Rf) and its unique molar extinction coefficients (ε) are essential for method development and calibration . Procuring a standard with a defined purity (e.g., ≥90% by HPLC) allows for the creation of reliable calibration curves, the validation of system suitability, and the precise determination of the Chlorophyll a/b ratio, a key biomarker in plant physiology and stress assessment [3].

Screening of Novel Photosensitizers for Photodynamic Therapy (PDT)

In the preclinical screening of new photosensitizer candidates for PDT, Chlorophyll B (specifically Mg-Chlorophyll B) is a superior lead compound over its more commonly studied analog, Mg-Chlorophyll A. Direct comparative evidence confirms that Mg-Chlorophyll B exhibits nearly double the singlet oxygen quantum yield in relevant nanoformulations, identifying it as an exceptionally potent Type II photosensitizer [4]. Researchers focused on developing more efficacious light-activated therapies for oncology or antimicrobial applications should prioritize procuring Mg-Chlorophyll B for their initial screening libraries and structure-activity relationship studies.

Calibration of Spectrophotometers and Validation of Pigment Quantification Equations

Accurate spectrophotometric quantification of pigments in plant extracts relies on the use of validated extinction coefficients and simultaneous equations (e.g., the Arnon or Lichtenthaler equations). As evidenced, the molar extinction coefficients for Chlorophyll B at 452 nm and 644 nm in diethyl ether are precisely defined and are distinct from those of Chlorophyll A [5]. Procuring a high-purity analytical standard is essential for laboratories to verify the accuracy of their spectrophotometers, confirm the validity of these coefficients under their specific solvent conditions, and ensure the robustness and reproducibility of their pigment quantification assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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